Product packaging for Oxyphenisatin Acetate(Cat. No.:CAS No. 115-33-3)

Oxyphenisatin Acetate

Cat. No.: B1678119
CAS No.: 115-33-3
M. Wt: 401.4 g/mol
InChI Key: PHPUXYRXPHEJDF-UHFFFAOYSA-N
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Description

Oxyphenisatin acetate (CAS 115-33-3), a diphenyl oxindole derivative formerly used as a stimulant laxative, is now a compound of significant interest in biochemical and oncology research . Its previous approval was withdrawn in many countries due to associations with liver damage, and it is now supplied strictly for laboratory investigation . Recent studies have revealed its potent antiproliferative activity, particularly in Triple-Negative Breast Cancer (TNBC) cell lines . The compound induces a unique, non-apoptotic cell death pathway known as oncosis, characterized by cellular and nuclear swelling, mitochondrial dysfunction, and ATP depletion . Mechanistic research has identified Transient Receptor Potential Melastatin Member 4 (TRPM4), a plasma membrane sodium transporter, as a key molecular target. The poisoning of TRPM4 by this compound leads to its rapid degradation and triggers the oncotic cell death cascade, presenting a novel therapeutic approach for aggressive cancers . Earlier research also indicates that the compound inhibits cancer cell growth by triggering a multifaceted cell starvation response, including inhibition of protein translation, activation of AMPK, and induction of autophagy . Researchers can utilize this compound to probe the mechanisms of oncosis, TRPM4 channel function, and metabolic stress pathways in cancer models. This product is labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H19NO5 B1678119 Oxyphenisatin Acetate CAS No. 115-33-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[3-(4-acetyloxyphenyl)-2-oxo-1H-indol-3-yl]phenyl] acetate
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InChI

InChI=1S/C24H19NO5/c1-15(26)29-19-11-7-17(8-12-19)24(18-9-13-20(14-10-18)30-16(2)27)21-5-3-4-6-22(21)25-23(24)28/h3-14H,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPUXYRXPHEJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023411
Record name Oxyphenisatin acetate
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Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

115-33-3
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Record name Oxyphenisatin Acetate [USAN]
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Pharmacological Investigations of Oxyphenisatin Acetate

In Vitro Pharmacological Activity and Cellular Responses

Oxyphenisatin acetate (B1210297), a diphenyl oxindole (B195798) originally developed as a laxative, has demonstrated significant antiproliferative activity in various cancer cell lines, drawing attention to its potential as a repurposed anticancer agent. nih.govresearchgate.net Mechanistic studies have revealed that its effects are multifaceted, triggering a cellular starvation response that leads to various downstream events, ultimately culminating in cell death. nih.govnih.gov

The antiproliferative effects of oxyphenisatin acetate have been observed in several breast cancer cell lines, including MCF7, T47D, HS578T, and MDA-MB-468. nih.gov The compound's activity is not uniform across all cell lines, with some, like MDA-MB-231, exhibiting resistance. researchgate.net This differential sensitivity suggests that specific cellular factors and pathways play a crucial role in mediating the drug's efficacy.

A key mechanism underlying the antiproliferative action of this compound is the selective inhibition of protein synthesis. researchgate.netnih.gov This is accompanied by the rapid phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α). nih.gov Phosphorylation of eIF2α is a critical event in the integrated stress response (ISR), a cellular signaling network activated by various stressors, including nutrient deprivation. nih.gov

Two key kinases responsible for this phosphorylation in response to this compound are General Control Nonderepressible 2 (GCN2) and PKR-like Endoplasmic Reticulum Kinase (PERK). nih.gov GCN2 is typically activated by amino acid starvation, while PERK is a sensor of endoplasmic reticulum (ER) stress. nih.govnih.gov The activation of both GCN2 and PERK suggests that this compound induces a multi-faceted stress response within cancer cells, mimicking a state of nutrient deprivation and ER stress. nih.govkisti.re.kr

Concurrent with the inhibition of translation, this compound treatment leads to the activation of AMP-activated protein kinase (AMPK). nih.gov AMPK acts as a cellular energy sensor, becoming activated in response to a high AMP:ATP ratio, which signals low energy status. nih.gov Activated AMPK, in turn, modulates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govyoutube.com

Specifically, this compound treatment results in reduced phosphorylation of mTOR substrates, such as p70S6K and 4E-BP1. nih.govkisti.re.kr The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a known strategy to impede cancer progression. By activating AMPK and subsequently dampening mTOR signaling, this compound effectively curtails these critical cellular processes.

Further investigation into the cellular response to this compound has revealed the induction of autophagy, a catabolic process involving the degradation of cellular components to maintain homeostasis and provide energy during times of stress. nih.govnih.gov The activation of autophagy is a logical consequence of the cellular starvation state induced by the compound. nih.gov

In addition to autophagy, this compound treatment is associated with mitochondrial dysfunction. nih.govnih.gov This dysfunction is characterized by the generation of reactive oxygen species (ROS), which can lead to cellular damage and contribute to cell death. nih.govkisti.re.kr The interplay between autophagy and mitochondrial dysfunction appears to be a critical component of the compound's anticancer activity.

While apoptosis is a well-known form of programmed cell death, this compound has been shown to induce a non-apoptotic form of cell death known as oncosis in triple-negative breast cancer (TNBC) cell lines. nih.govnih.gov Oncosis is characterized by cellular and nuclear swelling, membrane blebbing, and ultimately, cell lysis. nih.gov This mode of cell death is distinct from apoptosis, which involves cell shrinkage and the formation of apoptotic bodies. nih.gov

The induction of oncosis by this compound is linked to ATP depletion and mitochondrial dysfunction, which are consistent with the previously mentioned effects of the compound. nih.govnih.gov This finding highlights the ability of this compound to trigger alternative cell death pathways, which could be advantageous in cancers that are resistant to apoptosis.

Recent studies have identified the Transient Receptor Potential Melastatin Member 4 (TRPM4), a calcium-activated non-selective cation channel, as a key determinant of cellular sensitivity to this compound. nih.govnih.gov TRPM4 is involved in regulating membrane potential and calcium homeostasis. mdpi.com

Evidence suggests that this compound "poisons" the TRPM4 protein in sensitive cancer cells. nih.govnih.gov TNBC cell lines that lack endogenous TRPM4 expression are resistant to the drug. nih.gov Conversely, ectopic expression of TRPM4 in resistant cells sensitizes them to this compound. nih.gov Furthermore, acquired resistance to the compound is associated with a loss of TRPM4 expression. nih.gov Acute exposure to this compound also leads to the rapid degradation of TRPM4 via the ubiquitin-proteasome system. nih.govnih.gov These findings firmly establish TRPM4 as a critical target for the anticancer activity of this compound.

Data Tables

Table 1: Effects of this compound on Key Cellular Pathways

Cellular PathwayEffect of this compoundKey MediatorsReferences
Protein SynthesisSelective InhibitioneIF2α, GCN2, PERK researchgate.netnih.gov
Energy SensingActivationAMPK nih.govkisti.re.kr
Growth SignalingInhibitionmTOR, p70S6K, 4E-BP1 nih.govkisti.re.kr
Cellular DegradationInductionAutophagy nih.govnih.gov
Mitochondrial FunctionDysfunctionROS Generation nih.govkisti.re.kr
Cell DeathInduction of OncosisTRPM4 nih.govnih.gov
Ion Channel FunctionPoisoning and DegradationTRPM4 nih.govnih.gov

Table 2: Role of TRPM4 in this compound Sensitivity

Cell Line StatusResponse to this compoundImplicationReferences
Endogenous TRPM4 ExpressionSensitiveTRPM4 is required for drug efficacy. nih.govnih.gov
No Endogenous TRPM4 ExpressionResistantLack of TRPM4 confers resistance. nih.gov
Ectopic TRPM4 Expression in Resistant CellsSensitizedTRPM4 expression can restore sensitivity. nih.gov
Acquired ResistanceLoss of TRPM4 ExpressionDownregulation of TRPM4 is a mechanism of acquired resistance. nih.gov

Antiproliferative Mechanisms of this compound in Cancer Cell Lines

Autocrine Tumor Necrosis Factor-alpha (TNFα)-Mediated Apoptosis in Specific Cancer Subtypes

This compound has been shown to induce apoptosis through an autocrine signaling pathway involving Tumor Necrosis Factor-alpha (TNFα) in certain cancer cell types. researchgate.netnih.gov In estrogen receptor (ER)-positive breast cancer cell lines, such as MCF7 and T47D, treatment with this compound leads to the induction of TNFα expression. researchgate.netnih.gov This, in turn, is associated with the degradation of TNF receptor 1 (TNFR1), indicating a receptor-mediated apoptotic mechanism. researchgate.netnih.gov This autocrine loop, where the cancer cells themselves produce and respond to TNFα, contributes to the programmed cell death initiated by this compound. researchgate.netnih.gov

Reactive Oxygen Species (ROS) Generation and Glutathione (B108866) Metabolism Modulation

The pharmacological activity of this compound is linked to the generation of reactive oxygen species (ROS) and the modulation of glutathione metabolism. nih.gov Treatment with this compound has been confirmed to be associated with ROS generation, which can induce cellular damage and trigger apoptosis. nih.gov Furthermore, studies have suggested a role for glutathione metabolism in the activity of this compound. nih.gov This indicates that the compound may influence the cellular redox state, contributing to its anticancer effects.

Transcriptomic and Proteomic Signatures Associated with this compound Treatment

Transcriptomic analysis of cancer cells treated with this compound has revealed significant changes in gene expression profiles. Microarray analysis of MCF7 breast cancer cells treated with this compound highlighted the activation of pathways involved in apoptosis induction, autophagy, RNA and protein metabolism, starvation responses, and solute transport. researchgate.netnih.gov These findings suggest that this compound induces a multifaceted cellular stress response. The treatment is associated with the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α) kinases, GCN2 and PERK, which are nutrient-sensing proteins. nih.gov This is accompanied by the activation of AMP-activated protein kinase (AMPK) and reduced phosphorylation of mammalian target of rapamycin (mTOR) substrates, p70S6K and 4E-BP1. nih.gov

Cell Line Specificity and Differential Responses to this compound

Estrogen Receptor-Positive Breast Cancer Cell Lines (MCF7, T47D) Sensitivity

Estrogen receptor-positive (ER-positive) breast cancer cell lines, MCF7 and T47D, have demonstrated sensitivity to this compound. researchgate.netnih.gov In vitro studies have shown that this compound inhibits the growth of these cell lines. nih.govnih.gov The antiproliferative activity was confirmed using a [14C] leucine (B10760876) viability assay, which showed that MCF7 and T47D cells are more sensitive to the compound compared to some triple-negative breast cancer cell lines. nih.gov

Cell LineIC50 Value (µmol/L)Assay Method
MCF70.8[14C] leucine viability assay (24h)
T47D0.6[14C] leucine viability assay (24h)
Triple-Negative Breast Cancer (TNBC) Cell Line Sensitivity (MDA-MB-468, HS578T, BT549)

Triple-negative breast cancer (TNBC) cell lines have shown varied sensitivity to this compound. nih.govnih.gov Studies have confirmed that this compound inhibits the growth of MDA-MB-468 and HS578T cells. nih.govnih.gov A [14C] leucine viability assay demonstrated that these cell lines are sensitive to the compound, although to a lesser extent than the ER-positive cell lines MCF7 and T47D. nih.gov Further research has shown that MDA-MB-468, BT549, and HS578T are highly sensitive to this compound, with IC50 values in the sub-micromolar to low micromolar range after 72 hours of treatment. nih.gov

Cell LineIC50 Value (µmol/L)Assay Method
MDA-MB-4681.8[14C] leucine viability assay (24h)
MDA-MB-4680.33CellTiter-Glo 2.0 Luminescent Cell Viability Assay (72h)
HS578T2.1[14C] leucine viability assay (24h)
HS578T1.19CellTiter-Glo 2.0 Luminescent Cell Viability Assay (72h)
BT5490.72CellTiter-Glo 2.0 Luminescent Cell Viability Assay (72h)
Resistance Mechanisms in Specific Cell Lines (e.g., MDA-MB-231)

While specific studies detailing resistance mechanisms to this compound in the MDA-MB-231 triple-negative breast cancer (TNBC) cell line are not extensively documented in publicly available literature, insights can be drawn from general chemoresistance studies in this cell line. Research into doxorubicin-resistant MDA-MB-231 cells has revealed several potential mechanisms that could be relevant. These resistant cells exhibit a higher drug efflux rate, enhanced anchorage-independent growth, and increased tumor-forming capabilities in animal models. nih.gov

From a genetic standpoint, the development of chemoresistance in MDA-MB-231 cells has been associated with an increased expression of genes involved in membrane transport and anti-apoptosis. nih.gov Furthermore, epigenetic alterations, particularly those related to histone deacetylase (HDAC), have been implicated. For instance, the HIST1H2BK gene has been shown to be highly involved in the early stages of chemoresistance. nih.gov Treatment of doxorubicin-resistant cells with an HDAC inhibitor can restore sensitivity to the chemotherapeutic agent, suggesting that epigenetic modifications play a crucial role in the resistance phenotype of this cell line. nih.govnih.gov These findings highlight that resistance in MDA-MB-231 cells is a multifactorial process involving drug efflux, altered gene expression, and epigenetic regulation.

In Vivo Pharmacological Activity and Efficacy Studies

Antitumor Activity in Xenograft Models

This compound, also known as Acetalax, has demonstrated significant antitumor activity in various preclinical xenograft models. aacrjournals.org As a pro-drug, it is converted into the active metabolite oxyphenisatin, which exerts antiproliferative effects. nih.gov Studies have shown that the compound is particularly active against triple-negative breast cancer (TNBC) cell lines. aacrjournals.org In an MCF7 breast cancer xenograft model, intraperitoneally delivered this compound was shown to be effective. nih.gov Its mechanism of action involves triggering a cell starvation response that leads to autophagy, mitochondrial dysfunction, and apoptosis. nih.gov The activity patterns of this compound are distinct from standard chemotherapies, indicating a novel mechanism of action. aacrjournals.org

Dose-Response Relationships and Efficacy in Tumor Growth Inhibition

Efficacy studies in xenograft models have explored the dose-response relationship of this compound in inhibiting tumor growth. In preclinical trials involving TNBC patient-derived xenografts (PDX), the compound was administered via intraperitoneal injection five days a week at various doses to assess its effect on tumor progression. aacrjournals.org

CompoundDose (mg/kg)Administration RouteFrequencyModel Type
This compound (Acetalax)100Intraperitoneal5 days/weekTNBC Patient-Derived Xenograft
This compound (Acetalax)200Intraperitoneal5 days/weekTNBC Patient-Derived Xenograft
This compound (Acetalax)300Intraperitoneal5 days/weekTNBC Patient-Derived Xenograft

These studies aim to establish a clear correlation between the administered dose and the extent of tumor growth inhibition, providing critical data for its potential therapeutic application. aacrjournals.org The modeling of tumor growth inhibition (TGI) is a common method used in such analyses to characterize the relationship between drug exposure and tumor shrinkage over time. nih.govresearchgate.net

Molecular Biomarkers of Response in Preclinical Models

Identifying molecular biomarkers is crucial for predicting which tumors will respond to a given therapy. For this compound, multivariate transcriptomic analyses have indicated that the expression of the ion transporter TRPM4, along with two other cell surface genes, can predict the activity of the drug. aacrjournals.org

In addition to predictive biomarkers, studies have also identified pharmacodynamic biomarkers that indicate a biological response to the drug. In estrogen receptor (ER) positive cell lines like MCF7, treatment with this compound induces the expression of Tumor Necrosis Factor-alpha (TNFα) and the degradation of its receptor, TNFR1. nih.gov This suggests an autocrine receptor-mediated apoptosis pathway. Furthermore, the compound's activity is associated with the activation of AMP-activated protein kinase (AMPK) and a reduction in the phosphorylation of mammalian target of rapamycin (mTOR) substrates, which are key components of nutrient-sensing pathways. nih.gov

Comparative Pharmacodynamic Studies with Related Compounds (e.g., Bisacodyl)

This compound belongs to the diphenylmethane (B89790) family of compounds, similar to bisacodyl (B1667424). researchgate.net Both have been investigated for their antiproliferative activity. aacrjournals.org Comparative studies using large cancer cell line databases, such as the Sanger database, have shown that the activity patterns of this compound and bisacodyl overlap significantly, suggesting a similar mechanism of action against cancer cells. aacrjournals.org Both compounds show preferential activity in TNBC cell lines and their activity profiles are distinct from standard chemotherapeutic agents. aacrjournals.org

Bisacodyl is known to act locally in the large bowel, where it is converted to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), to produce a laxative effect by enhancing motility and increasing water content in the stool. researchgate.net While both this compound and bisacodyl were initially developed as laxatives, their anticancer properties appear to stem from a novel mechanism of action that induces a form of cell death distinct from classical apoptosis, sometimes described as oncosis. aacrjournals.org

Pharmacokinetic Profiling of this compound in Animal Models

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. In animal models, the pharmacokinetic profile of this compound has been evaluated to determine its behavior in a biological system. aacrjournals.org Following administration, this compound is rapidly converted to its active form, ethanol. nih.gov

Studies using patient-derived xenograft models have been conducted to determine the rate of drug breakdown in the blood and its rate of entry into various organs, including the liver, kidney, brain, and the tumor itself. aacrjournals.org This profiling helps to establish the bioavailability of the compound at the tumor site and provides crucial information on its metabolic stability and clearance rates, which are critical factors for assessing its therapeutic potential.

Structure Activity Relationship Sar Studies of Oxyphenisatin Acetate and Analogues

Identification of Key Structural Features for Antiproliferative Activity

The fundamental framework of oxyphenisatin acetate (B1210297), characterized by a 3,3-bis(4-hydroxyphenyl)indolin-2-one core, is crucial for its biological activity. Research has consistently demonstrated that the integrity of this oxindole (B195798) scaffold is a primary determinant of its antiproliferative effects.

One of the most critical structural features is the presence of the two phenolic hydroxyl (-OH) groups on the phenyl rings at the 3-position of the oxindole. These groups are essential for the compound's activity. Studies have shown that removal or modification of these hydroxyl groups leads to a significant reduction or complete loss of antiproliferative potency. This suggests that these groups may be involved in crucial hydrogen bonding interactions with biological targets.

Early investigations into the anticancer properties of oxyphenisatin derivatives identified the importance of the 3,3-diarylindolin-2-one skeleton. For instance, the compound 6-chloro-3,3-bis(4-hydroxyphenyl)-7-methylindolin-2-one, later designated as TOP001, emerged as a significant "hit" in initial screenings, underscoring the potential of this structural class.

Impact of Substituents on Efficacy and Selectivity

The systematic modification of the oxyphenisatin acetate structure through the introduction of various substituents has provided deep insights into the SAR of this class of compounds. These substitutions, particularly on the oxindole ring, have been shown to modulate both the potency and the selectivity of the antiproliferative activity.

Research has demonstrated that the introduction of substituents at the 6- and 7-positions of the oxindole ring can markedly enhance the compound's potency against specific cancer cell lines. nih.gov For example, the presence of electron-withdrawing groups such as fluoro (F), chloro (Cl), and trifluoromethyl (CF3), as well as electron-donating groups like methyl (Me) and methoxy (B1213986) (OMe), at these positions has been found to significantly increase the antiproliferative activity in the MDA-MB-468 breast cancer cell line. nih.gov

Crucially, these substitutions have also been shown to impart a degree of selectivity. Many of the potent analogues exhibit significant activity against the MDA-MB-468 cell line while remaining largely inactive against the MDA-MB-231 cell line. nih.gov This differential activity suggests that the substituents may influence the compound's interaction with specific cellular targets that are differentially expressed or regulated in these cell lines. The most effective compounds from these studies have demonstrated low nanomolar antiproliferative activity and a selectivity of over 1000-fold for the MDA-468 cell line compared to the MDA-MB-231 line. nih.gov

The following interactive table summarizes the antiproliferative activity of selected oxyphenisatin analogues with different substituents on the oxindole ring, highlighting the impact on potency and selectivity.

CompoundR6R7MDA-MB-468 IC50 (µM)MDA-MB-231 IC50 (µM)Selectivity Ratio (MDA-MB-231/MDA-MB-468)
OxyphenisatinHH0.1>100>1000
1 ClH0.02>100>5000
2 FH0.03>100>3333
3 MeH0.04>100>2500
4 HCF30.008>10>1250
5 HOMe0.05>100>2000
TOP001 ClMe0.005>10>2000

Design and Synthesis of Novel this compound Derivatives for Enhanced Activity

Building upon the established SAR, medicinal chemists have focused on the rational design and synthesis of novel this compound derivatives with the goal of further enhancing their antiproliferative activity and improving their pharmacological profiles. These efforts often involve the application of established synthetic methodologies, such as the Friedel-Crafts reaction, to construct the core 3,3-diaryloxindole scaffold.

The synthesis of these analogues typically begins with an appropriately substituted isatin, which is then reacted with a phenol (B47542) in the presence of an acid catalyst. This approach allows for the introduction of a wide variety of substituents onto the oxindole ring, enabling a systematic exploration of the SAR.

For instance, the synthesis of the highly potent TOP001 involved the use of a 6-chloro-7-methylisatin as a starting material. The subsequent acid-catalyzed reaction with phenol yielded the desired 6-chloro-3,3-bis(4-hydroxyphenyl)-7-methylindolin-2-one. This targeted approach, guided by SAR principles, has led to the development of compounds with significantly improved potency compared to the parent oxyphenisatin.

Further design strategies have explored the replacement of the phenyl rings with other aromatic systems or the introduction of different functional groups to probe interactions with potential biological targets. The overarching aim of these synthetic endeavors is to optimize the compound's efficacy, selectivity, and drug-like properties.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has emerged as a powerful tool in the elucidation of SAR for complex molecules like this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into the molecular features that govern biological activity and can guide the design of more potent and selective analogues.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, a QSAR model could be developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of the substituents on the oxindole ring with their measured antiproliferative activities. Such a model could then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. While specific QSAR studies exclusively focused on a large series of this compound derivatives are not extensively reported in the public domain, the principles of QSAR are highly applicable to this class of compounds. The data presented in the table above, for instance, could serve as a training set for a preliminary QSAR model.

Molecular docking is another computational technique that can be employed to understand the interactions between this compound analogues and their potential biological targets at the molecular level. By predicting the binding mode and affinity of these compounds to the active site of a target protein, molecular docking can help to explain the observed SAR. For example, docking studies could be used to investigate why certain substituents at the 6- and 7-positions of the oxindole ring enhance antiproliferative activity. These studies might reveal that these substituents form favorable interactions with specific amino acid residues in the binding pocket of the target protein, thereby increasing the compound's binding affinity and efficacy.

While the precise molecular target of this compound's antiproliferative activity is still a subject of ongoing research, computational approaches can be instrumental in identifying and validating potential targets. By docking this compound and its analogues against a panel of known cancer-related proteins, researchers can generate hypotheses about its mechanism of action, which can then be tested experimentally.

Toxicological and Safety Research of Oxyphenisatin Acetate

Historical Overview of Regulatory Actions and Withdrawals

The use of oxyphenisatin acetate (B1210297) as a pharmaceutical agent was terminated in several countries due to its association with severe liver damage. In the United States, the Food and Drug Administration (FDA) withdrew the approvals for all new drug applications (NDAs) for products containing oxyphenisatin acetate on February 1, 1972. nih.gov This decision was prompted by accumulating evidence linking the drug to hepatitis and jaundice. nih.gov

Similarly, Australian authorities also moved to withdraw this compound and related compounds from the market following reports of drug-induced liver injury. frontiersin.org By the late 1970s, reports from France detailed cases of chronic active hepatitis and cirrhosis associated with long-term ingestion of the laxative, leading to calls for its withdrawal from the French market, in line with actions already taken in the United States and Australia. amazonaws.com The FDA's withdrawal of approval was explicitly due to safety reasons. nih.govaltasciences.com

Hepatotoxicity Research

The primary safety concern that led to the withdrawal of this compound was its potential to cause severe, and sometimes chronic, liver damage.

Research into the liver damage caused by this compound suggests an immune-mediated mechanism. Histological examination of affected patients revealed acute inflammatory changes primarily in the biliary passages, with secondary involvement of the liver cells. nih.gov A key finding in several cases of oxyphenisatin-induced chronic active hepatitis was the presence of autoantibodies, such as smooth muscle antibodies and antinuclear antibodies. amazonaws.com The presence of these antibodies, coupled with findings of abnormal immunofluorescence, points towards the drug inducing an autoimmune-like hepatitis. amazonaws.comnih.gov This suggests that the liver injury is not a result of direct chemical toxicity but rather an aberrant immune response triggered by the drug or its metabolites.

The evidence strongly supports a hypersensitivity reaction as the cause of liver injury, rather than a direct, dose-dependent toxic effect. A significant indicator of hypersensitivity is the recurrence of hepatitis upon re-exposure to the drug, which was documented in a study of 14 patients. nih.gov The development of an autoimmune-like condition, characterized by the presence of autoantibodies, is a hallmark of an idiosyncratic, immune-mediated drug reaction, which falls under the category of hypersensitivity. amazonaws.com Direct toxic effects are typically predictable and dose-related, whereas the liver damage from this compound occurred in a subset of patients, often after a long latency period, which is characteristic of a hypersensitivity-driven process.

The liver damage induced by this compound was often chronic in nature, developing after prolonged and consistent use of the laxative. Case reports documented patients who had been taking the drug for periods ranging from four to 25 years before the diagnosis of severe liver disease. amazonaws.com This long latency period is a notable feature of the drug's hepatotoxicity. The resulting liver disease could be severe, progressing from chronic hepatitis to more advanced conditions such as periportal hepatic fibrosis and, in some cases, postnecrotic liver scarring with portal hypertension. amazonaws.comnih.govnih.gov The insidious onset made early diagnosis difficult, yet crucial, as the hepatitis was found to regress completely if the drug was discontinued (B1498344) in the early stages. nih.gov

Table 1: Clinical and Pathological Findings in this compound-Induced Hepatotoxicity

Feature Description Source
Primary Histology Acute inflammatory changes in biliary passages; secondary involvement of liver cells. nih.gov
Immunology Presence of smooth muscle antibodies and antinuclear antibodies; abnormal immunofluorescence. amazonaws.comnih.gov
Reaction Type Hepatitis development upon re-exposure, indicating a hypersensitivity reaction. nih.gov
Latency Period Onset of liver disease after 4 to 25 years of ingestion. amazonaws.com
Clinical Progression Can advance from chronic hepatitis to fibrosis and cirrhosis with portal hypertension. amazonaws.comnih.gov
Key Symptoms Jaundice, pruritus, nausea, vomiting, and abdominal pain. nih.gov

Gastrointestinal Effects Beyond Laxative Action

Beyond its intended laxative effect, this compound was associated with other notable gastrointestinal symptoms. These were often part of the clinical presentation of the drug-induced hepatitis. Patients reported non-specific upper abdominal pain, which could be severe enough to be colic-like, as well as a lack of appetite, nausea, and vomiting. nih.gov Furthermore, preclinical research in both rats and humans demonstrated that oxyphenisatin has a direct effect on intestinal function beyond stimulating peristalsis. Specifically, it was shown to inhibit the intestinal absorption of glucose, indicating a direct chemical interference with mucosal transport processes. nih.gov

Table 2: Gastrointestinal Effects of this compound

Effect Type Specific Manifestation Source
Symptomatic Non-specific upper abdominal pain, colic-like pain nih.gov
Symptomatic Lack of appetite, nausea, vomiting nih.gov
Mechanistic Inhibition of intestinal glucose absorption nih.gov

In Vitro and In Vivo Toxicology Methodologies

The toxicological profile of this compound has been investigated through a combination of in vitro (cell-based) and in vivo (animal) methodologies. In vitro studies have been crucial in elucidating the compound's cellular mechanisms of action. Researchers have utilized various cancer cell lines, including those for breast cancer (such as MCF7, T47D, MDA-MB-231, MDA-MB-468, and HS578T) and ovarian cancer, to assess its effects. researchgate.net Standard assays employed in these studies include MTT assays to measure cell proliferation and viability, as well as radiolabeled precursor incorporation assays ([³H]uridine, [³H]thymidine, or [¹⁴C]leucine) to determine the synthesis of RNA, DNA, and protein, respectively. researchgate.net Western blotting techniques have also been used to analyze the expression and phosphorylation states of key proteins involved in cellular signaling pathways. researchgate.netnih.gov

In vivo research has primarily involved murine models to evaluate the compound's tolerability and systemic effects. nih.govnih.gov These studies involve administering the compound to animals, typically via intraperitoneal injection, and monitoring for adverse effects, changes in body weight, and clinical observations over a specified period. nih.gov Furthermore, xenograft models, where human tumor cells are implanted in mice, have been used to assess the compound's activity in a living organism, providing insights into its effects on tumor growth and the host's physiological response. nih.gov

Acute and Subacute Toxicity Studies

Acute toxicity studies have been performed to determine the tolerability of this compound in animal models. In one such assessment, single intraperitoneal doses were administered to mice to establish dose-related toxicity. The findings from these studies are summarized in the table below.

Study TypeAnimal ModelDoses Administered (single IP dose)Observation PeriodOutcome
Acute Toxicity Mice100, 200, and 400 mg/kg14 daysNo toxicity was observed at any of the dose levels administered during the observation period. nih.gov
Tolerability Mice300 mg/kg (once daily)Not specifiedAssessment in several tumor models demonstrated tolerability at this dosage. nih.gov
Tolerability Mice200 mg/kg (twice daily)Not specifiedAssessment in several tumor models demonstrated tolerability at this dosage. nih.gov

These studies indicate the doses at which the compound can be tolerated in murine models under specific experimental conditions.

Organ-Specific Toxicity Assessments

Research has identified specific organs and cellular components that are susceptible to the toxic effects of this compound. The liver has been a primary focus of organ-specific toxicity, with historical use as a laxative linked to liver damage. wikipedia.org At the cellular and subcellular levels, studies have revealed significant effects on mitochondria and mechanisms related to cellular energy.

Hepatotoxicity: Studies involving re-exposure to the drug in patients who had previously taken it as a laxative revealed acute inflammatory changes in the biliary passages. nih.gov Over time, this could progress from minor periportal hepatic fibrosis to more severe postnecrotic liver scarring, potentially leading to portal hypertension. nih.gov The histological picture indicated that liver cells were often secondarily involved following the primary impact on the biliary system. nih.gov

Mitochondrial and Cellular Toxicity: In vitro studies on cancer cell lines have demonstrated that this compound can induce significant mitochondrial dysfunction. nih.govnih.gov This is a key event in its mechanism of action, leading to a depletion of cellular energy reserves. Treatment with the compound results in a measurable decrease in ATP (adenosine triphosphate), the primary energy currency of the cell. nih.gov This energy depletion is a critical factor contributing to the subsequent cell death observed in treated cells. nih.gov

Target Organ/ComponentObserved Toxic EffectStudy Type
Liver/Biliary System Acute inflammatory changes in biliary passages; potential for periportal hepatic fibrosis and postnecrotic liver scars with long-term exposure. nih.govIn vivo (Human re-exposure)
Mitochondria Induction of mitochondrial dysfunction. nih.govnih.govIn vitro (Cell lines)
Cellular Energy Stores Significant depletion of ATP. nih.gov In sensitive cell lines, ATP depletion reached 20% to 40% after 4 hours of exposure. nih.govIn vitro (Cell lines)
Whole Cell (Cancer) Causes oncosis, a non-apoptotic form of cell death characterized by cellular and nuclear swelling and plasma membrane blebbing. nih.govaacrjournals.org This process is rapid, occurring within 5 to 30 minutes. aacrjournals.orgIn vitro (Cell lines)

Evaluation of Immune and Inflammatory Responses

This compound has been shown to actively modulate immune and inflammatory pathways. Rather than being immunosuppressive, its mechanism of action can lead to an enhanced immune and inflammatory response, primarily as a consequence of the type of cell death it induces. researchgate.netnih.gov

The compound triggers oncosis, a form of necrotic cell death distinct from apoptosis (programmed cell death). nih.govaacrjournals.org Oncosis is characterized by cellular swelling and loss of membrane integrity, which leads to the release of intracellular contents. aacrjournals.org This process is inherently pro-inflammatory, as the released cellular components can act as damage-associated molecular patterns (DAMPs) that stimulate an immune response.

Furthermore, in specific cancer cell types, such as estrogen receptor-positive (ER+) breast cancer cells, this compound can induce the expression of Tumor Necrosis Factor-alpha (TNFα). nih.gov This leads to an autocrine signaling loop where the secreted TNFα acts back on the same cells, promoting apoptosis through its receptor (TNFR1). nih.gov This demonstrates a direct link between the compound's action and the activation of a key inflammatory and apoptotic cytokine.

Response TypeSpecific FindingMechanism
Cell Death Pathway Induces oncosis in certain cancer cell lines. nih.govaacrjournals.orgOncosis is a pro-inflammatory mode of cell death that can enhance immune responses. nih.gov
Inflammatory Cytokines Induces TNFα expression in ER+ breast cancer cells (MCF7 and T47D). nih.govLeads to autocrine receptor-mediated apoptosis, linking the drug's effect to an inflammatory pathway. nih.gov
Signaling Pathways Activates nutrient-sensing and stress response pathways, including phosphorylation of eIF2α and activation of AMPK. researchgate.netnih.govThese pathways are interconnected with cellular stress and can influence inflammatory signaling. nih.gov

Advanced Research Methodologies and Future Directions

Omics Technologies in Oxyphenisatin Acetate (B1210297) Research (Genomics, Proteomics, Metabolomics)

The application of "omics" technologies has provided a system-level understanding of the cellular response to Oxyphenisatin acetate. These high-throughput methods allow for a comprehensive analysis of the changes occurring across the genome, proteome, and metabolome following drug exposure. researchgate.netfrontiersin.org

Genomics/Transcriptomics: Microarray analysis, a key transcriptomic tool, has been instrumental in defining the genetic and molecular pathways modulated by this compound in breast cancer cell lines. nih.gov This research revealed that the compound triggers a multifaceted cell starvation response. nih.govnih.gov Key findings from these studies indicate the activation of pathways associated with apoptosis, autophagy, and significant alterations in RNA and protein metabolism. nih.gov Similarly, RNA sequencing has been employed to study its effects in triple-negative breast cancer (TNBC) cells, confirming its unique activity pattern compared to standard chemotherapies. nih.gov The integration of multiple omics datasets is a crucial step toward fully understanding the complex biological processes, such as tumorigenesis and drug resistance, influenced by this compound. mdpi.comnih.gov

Table 1: Key Pathways Modulated by this compound as Identified by Microarray Analysis

Category Activated Pathways
Cell Death & Survival Apoptosis Induction, Autophagy
Metabolism RNA/Protein Metabolism, Starvation Responses
Transport Solute Transport

Data sourced from studies on breast cancer cell lines treated with this compound. nih.gov

Proteomics and Metabolomics: While specific proteomics and metabolomics studies on this compound are not yet widely published, these technologies offer significant potential. Proteomics could identify the specific proteins and post-translational modifications involved in the drug's mechanism, such as the phosphorylation of eIF2α kinases, GCN2, and PERK, and the activation of AMP-activated protein kinase (AMPK). nih.govnih.gov Metabolomics would allow for the detailed analysis of metabolic shifts, further clarifying the cell starvation response induced by the compound. mdpi.comnih.govnih.gov

Advanced Imaging Techniques for In Vivo Mechanism Elucidation

Advanced imaging techniques are crucial for visualizing the subcellular effects of this compound and understanding its mechanism of action in a living system. nih.gov These methods provide spatial and temporal information that is unattainable through other means.

Fluorescence Microscopy: Techniques such as acridine (B1665455) orange staining have been used to confirm that this compound treatment is associated with autophagy. nih.govnih.gov

High-Content Imaging and Machine Learning: Sophisticated imaging analysis has been applied to study the compound's effect on cellular structures. For instance, machine learning-assisted analysis of TOMM20 staining was used to quantify changes in mitochondrial morphology, revealing that this compound induces mitochondrial fragmentation. nih.gov

Future In Vivo Applications: While current imaging studies have been largely in vitro, advanced in vivo imaging modalities hold promise for future research. mdpi.com Techniques like Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), and MR spectroscopy (MRS) could be used to non-invasively monitor drug distribution, target engagement, and metabolic responses within tumor xenograft models in real-time. researchgate.netnih.gov This would provide invaluable insight into the drug's pharmacokinetics and pharmacodynamics in a whole-organism context. mdpi.comnih.gov

Nanotechnology and Drug Delivery Systems for Targeted this compound Application

Nanotechnology offers a promising avenue to enhance the therapeutic efficacy of this compound by improving its delivery to cancer cells while minimizing off-target effects. sciresjournals.com Nanocarriers can overcome challenges such as poor solubility and lack of specificity. frontiersin.org

Principles of Nanocarrier Delivery: Nanoparticle-based drug delivery systems, which are typically smaller than 100 nm, are more efficiently taken up by cells than larger molecules. nih.gov These systems can be engineered using materials like lipids or polymers to encapsulate drugs. sciresjournals.comnih.gov For cancer therapy, nanocarriers can exploit the Enhanced Permeability and Retention (EPR) effect, leading to their preferential accumulation in tumor tissues. sciresjournals.com

Potential Applications for this compound: Although specific nano-formulations for this compound have not been detailed in the available literature, the development of such systems could be highly beneficial. Encapsulating this compound in nanocarriers like liposomes or polymeric nanoparticles could improve its solubility and stability. sciresjournals.comresearchfeatures.com Furthermore, surface modification of these nanoparticles with targeting ligands (e.g., antibodies or peptides) could direct the drug specifically to cancer cells, thereby increasing its local concentration at the tumor site and enhancing its therapeutic effect. frontiersin.org

Combination Therapy Strategies with this compound

Combining this compound with other therapeutic agents is a key strategy to enhance anti-cancer activity and potentially overcome drug resistance. openpr.com Its unique mechanism of action distinguishes it from standard chemotherapies, making it a strong candidate for combination regimens. nih.gov

Mechanistic Combinations: Initial studies involving combinations with various pathway inhibitors have shed light on the signaling networks crucial for this compound's activity. These experiments suggest that its effects are mediated through the modulation of several key cellular processes. nih.gov

Table 2: Cellular Pathways Implicated in this compound Activity by Pathway Inhibitor Combination Studies

Signaling Pathway/Process Implication for Combination Therapy
AMPK/mTOR Signaling Suggests potential synergy with mTOR inhibitors or AMPK activators.
Reactive Oxygen Species (ROS) / Glutathione (B108866) Metabolism Indicates possible combinations with agents that modulate oxidative stress.
Calcium Homeostasis Points to interactions with drugs affecting ion transport and calcium signaling.
De Novo Transcription and Translation Highlights its role as a protein synthesis inhibitor, which can be combined with other cytotoxic agents.

Source: In vitro pathway inhibitor combination studies. nih.gov

Combinations with Standard Chemotherapy: The cytotoxic profile of this compound (Acetalax) has been shown to be distinct from that of conventional chemotherapy agents used in the treatment of triple-negative breast cancer (TNBC). nih.gov Given that TNBC often develops resistance to standard treatments, there is a significant need for novel therapeutic approaches. cancer.gov The unique activity of this compound suggests it could be effectively combined with drugs like carboplatin, paclitaxel, or doxorubicin (B1662922) to create a more potent anti-tumor response or to treat resistant cancers. nih.govcancer.gov

Development of Predictive Models for Efficacy and Toxicity

Computational and machine learning models are becoming increasingly important in pharmacology for predicting the efficacy and potential toxicity of chemical compounds. nih.gov Such models can accelerate the drug development process by prioritizing promising candidates and identifying potential liabilities early on.

Modeling Methodologies: Predictive models for toxicity and efficacy are often built using supervised machine learning algorithms. nih.govresearchgate.net These models are trained on large datasets that include information on the chemical structure of compounds (e.g., chemical fingerprints) and their corresponding biological activity from high-throughput screening assays. nih.gov The goal is to identify complex relationships between a drug's features and its biological outcomes. nih.govresearchgate.net

Future Application to this compound: While specific predictive models for this compound have not been described, these methodologies could be readily applied. By inputting its chemical structure and in vitro bioactivity data (e.g., from the NCI-60 cancer cell line screen), models could be developed to predict its efficacy across a wider range of cancer types. cancer.gov Furthermore, predictive toxicity models could be used to forecast potential off-target effects, guiding preclinical development and helping to build a comprehensive profile of the compound before it moves into further testing. nih.gov

Mechanistic Studies on Acquired Resistance to this compound

Acquired resistance is a major obstacle in cancer therapy, where tumors that initially respond to a drug eventually resume their growth. nih.gov Although specific studies on acquired resistance to this compound are not yet available, understanding potential resistance mechanisms is a critical area for future research.

General Mechanisms of Drug Resistance: Cancer cells can develop resistance through various mechanisms. These include the acquisition of mutations in the drug's target protein, the activation of alternative or bypass signaling pathways that circumvent the drug's effect, or the increased expression of drug efflux pumps that remove the compound from the cell. cy5-5-maleimide.com For example, resistance to some targeted therapies can arise from the selection of pre-existing resistant cell clones under the pressure of treatment. cy5-5-maleimide.com

Hypothesized Resistance Mechanisms for this compound: Given that this compound induces a cell starvation response and poisons the TRPM4 ion channel, several potential resistance mechanisms can be hypothesized. nih.govnih.gov

Target Alteration: Cancer cells could acquire mutations in the TRPM4 gene that prevent the binding of this compound or alter the channel's function.

Bypass Pathways: Cells might upregulate alternative ion channels or transporters to compensate for the loss of TRPM4 function, thereby restoring ionic homeostasis.

Metabolic Reprogramming: To counteract the drug-induced starvation response, resistant cells could enhance nutrient uptake pathways or alter their metabolism to become less dependent on the pathways inhibited by the compound.

Upregulation of Survival Pathways: Increased activity of pro-survival and anti-apoptotic pathways could allow cells to tolerate the stress induced by this compound.

Future research in this area will be essential for developing strategies to overcome or prevent resistance, potentially through the use of combination therapies.

Q & A

Q. What are the primary mechanisms through which Oxyphenisatin acetate exerts its antiproliferative effects in breast cancer models?

this compound induces programmed cell death via dual pathways:

  • Translation inhibition and nutrient stress : Rapid phosphorylation of eIF2α kinases (GCN2, PERK) and AMPK activation, coupled with mTOR substrate (p70S6K, 4E-BP1) dephosphorylation, trigger a cell starvation response .
  • Apoptosis induction : In ER+ cell lines (MCF7, T47D), it upregulates TNFα expression and degrades TNFR1, leading to autocrine receptor-mediated apoptosis. Autophagy and mitochondrial dysfunction further contribute to cell death .

Q. What experimental models are most suitable for studying this compound’s anticancer activity?

  • In vitro : Use ER+ (MCF7, T47D) and triple-negative (HS578T, MDA-MB-468) breast cancer lines. Dose ranges: 10–100 µM in DMSO-based solutions .
  • In vivo : MCF7 xenograft models with intraperitoneal (i.p.) administration. A validated regimen includes 300 mg/kg single dose or 200 mg/kg twice daily for 10 days, followed by a 3-day rest .

Q. How should this compound be handled and stored to maintain stability?

ParameterRecommendation
Powder storage -20°C, desiccated, protected from light
Solution storage -80°C (long-term), -20°C (short-term)
Solubility 150 mg/mL in DMSO (pre-sonicated)
Working solution Prepare fresh for in vivo studies; avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s historical use as a laxative and its anticancer effects?

  • Mechanistic divergence : The laxative effect arises from colonic irritation, while anticancer activity involves nutrient stress and apoptosis pathways. Focus on dose-dependent effects (higher doses for antitumor activity vs. lower doses for laxative use) .
  • Regulatory context : The FDA withdrew this compound from consumer markets due to hepatotoxicity risks, but its repurposing for oncology requires rigorous safety profiling in preclinical models .

Q. What methodological strategies are recommended to optimize this compound’s efficacy in resistant cell lines?

  • Combination therapy : Pair with inhibitors of glutathione metabolism (e.g., BSO) or ROS scavengers to enhance oxidative stress .
  • Pharmacodynamic monitoring : Use Western blotting to track eIF2α phosphorylation and TNFR1 degradation, and flow cytometry to assess mitochondrial membrane potential .

Q. How does this compound’s activity vary across breast cancer subtypes, particularly in triple-negative breast cancer (TNBC)?

  • TNBC sensitivity : this compound shows enhanced efficacy in TNBC lines (e.g., MDA-MB-468) compared to ER+ models, likely due to basal metabolic stress and reliance on autophagy .
  • Transcriptomic profiling : Microarray data reveal upregulated pathways in TNBC, including solute transport and ROS metabolism, which may guide biomarker identification .

Q. What are the implications of this compound’s cell starvation response for combination therapy?

  • Synergy with metabolic inhibitors : Co-treatment with AMPK activators (e.g., Metformin) or mTOR inhibitors (e.g., Rapamycin) may amplify nutrient stress .
  • Tumor microenvironment : Evaluate hypoxia and glucose deprivation in 3D spheroid models to mimic in vivo conditions .

Q. How can researchers validate TNFR1 degradation as a specific response to this compound?

  • Knockdown/overexpression : Use siRNA-mediated TNFR1 silencing or stable overexpression lines to confirm dependency on this pathway .
  • Rescue experiments : Supplement exogenous TNFα to test if apoptosis is reversed .

Methodological Notes

  • Dosing calculations : Use the formula Mass (g)=Concentration (M)×Volume (L)×Molecular Weight (401.41 g/mol)\text{Mass (g)} = \text{Concentration (M)} \times \text{Volume (L)} \times \text{Molecular Weight (401.41 g/mol)} for solution preparation .
  • Ethical considerations : Adhere to FDA guidelines for compounds with prior safety withdrawals; include hepatotoxicity screening in preclinical trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.